molecular formula C20H20N2O B5107135 N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide

N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide

Cat. No.: B5107135
M. Wt: 304.4 g/mol
InChI Key: GZFKDIVFUIWLBN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a phenylacetamide moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide typically involves the reaction of 4-(dimethylamino)naphthalen-1-amine with 2-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylethylamine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide is primarily based on its ability to interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s photophysical properties also make it useful for studying molecular interactions and dynamics in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Naphthalimide derivatives: Known for their strong fluorescence and used in similar applications as N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide.

    Benzamide derivatives: Share structural similarities and are used in medicinal chemistry for their pharmacological properties.

    Aminonaphthalene derivatives: Used in the synthesis of dyes and pigments due to their vibrant colors.

Uniqueness

This compound stands out due to its unique combination of a naphthalene ring with a dimethylamino group and a phenylacetamide moiety. This structure imparts distinct photophysical properties, making it highly valuable in fluorescence-based applications and electronic materials research.

Properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-20(23)14-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKDIVFUIWLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324812
Record name N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

428482-25-1
Record name N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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